[(5-Bromo-2-methoxyphenyl)sulfonyl](5-chloro-2-methoxyphenyl)amine
Overview
Description
(5-Bromo-2-methoxyphenyl)sulfonylamine is an organic compound with significant interest in various fields of scientific research. This compound features a sulfonyl group attached to a phenyl ring, which is further substituted with bromine, methoxy, and chlorine groups. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 5-chloro-2-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxyphenyl)sulfonylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of new derivatives with different substituents on the phenyl rings.
Oxidation: Conversion to sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)sulfonylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenyl)sulfonylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, influencing the compound’s binding affinity and specificity. Additionally, the presence of halogen atoms can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
(5-Bromo-2-methoxyphenyl)sulfonylamine can be compared with other sulfonyl-substituted phenyl compounds, such as:
5-Bromo-2-methoxybenzenesulfonyl chloride: Similar structure but lacks the amine group.
5-Chloro-2-methoxybenzenesulfonamide: Similar structure but lacks the bromine substitution.
(5-Bromo-2-methoxyphenyl)sulfonylamine: Similar structure but lacks the chlorine substitution.
The uniqueness of (5-Bromo-2-methoxyphenyl)sulfonylamine lies in its combination of substituents, which can influence its reactivity, stability, and biological activity.
Properties
IUPAC Name |
5-bromo-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO4S/c1-20-12-6-4-10(16)8-11(12)17-22(18,19)14-7-9(15)3-5-13(14)21-2/h3-8,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAMBJLQLNHUPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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